molecular formula C7H12F2O2 B2893019 (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid CAS No. 2248175-90-6

(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid

Cat. No. B2893019
CAS RN: 2248175-90-6
M. Wt: 166.168
InChI Key: YRUBQIJEQUQNPJ-SCSAIBSYSA-N
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Description

(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid, also known as DFMTB, is a synthetic compound that has gained significant attention in the field of pharmaceuticals and biotechnology. It is a chiral molecule that has two enantiomers, i.e., (S)-DFMTB and (R)-DFMTB.

Scientific Research Applications

(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid has been extensively studied for its potential applications in pharmaceuticals and biotechnology. It has been found to be an effective inhibitor of certain enzymes that play a crucial role in the development of diseases such as cancer, Alzheimer's, and Parkinson's. This compound has also been studied for its anti-inflammatory and anti-bacterial properties.

Mechanism of Action

(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid works by binding to the active site of the target enzyme and inhibiting its activity. It does so by forming a covalent bond with the enzyme, which prevents the substrate from binding to the enzyme. This results in the inhibition of the enzyme's activity, which in turn leads to the prevention or treatment of the disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the development of Alzheimer's disease. This compound has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid in lab experiments is its high potency and specificity. It has been found to be effective at very low concentrations, which makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its high cost of synthesis, which can limit its widespread use in research.

Future Directions

There are several future directions for the research on (2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid. One potential direction is the development of this compound-based drugs for the treatment of diseases such as cancer, Alzheimer's, and Parkinson's. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Additionally, the synthesis of this compound could be optimized to reduce the cost and increase the availability of this compound for research purposes.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential in the field of pharmaceuticals and biotechnology. Its high potency and specificity make it an ideal candidate for drug development, and its anti-inflammatory and anti-bacterial properties make it a promising candidate for the treatment of various diseases. Further research on this compound could lead to the development of new drugs and the discovery of new targets for drug development.

Synthesis Methods

(2S)-4,4-Difluoro-2,3,3-trimethylbutanoic acid can be synthesized by the reaction of 4,4-difluoro-2,3,3-trimethylbutanal with a chiral auxiliary agent. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is then subjected to a series of purification steps to obtain pure this compound.

properties

IUPAC Name

(2S)-4,4-difluoro-2,3,3-trimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2O2/c1-4(5(10)11)7(2,3)6(8)9/h4,6H,1-3H3,(H,10,11)/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUBQIJEQUQNPJ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)C(C)(C)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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